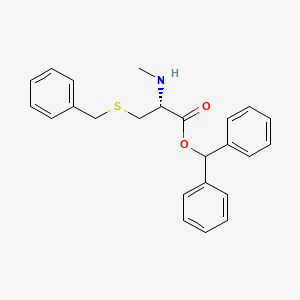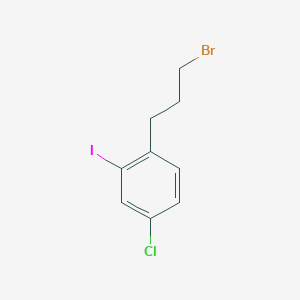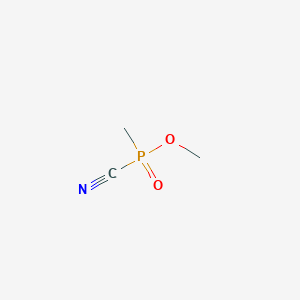
N-methyl-S-benzyl-L-cysteine benzhydryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-S-benzyl-L-cysteine benzhydryl ester is a synthetic organic compound with the molecular formula C24H25NO2S and a molecular weight of 391.53 g/mol This compound is a derivative of L-cysteine, where the amino group is methylated, and the thiol group is benzylated The carboxyl group is protected as a benzhydryl ester
Métodos De Preparación
The synthesis of N-methyl-S-benzyl-L-cysteine benzhydryl ester involves several steps. One common method includes the protection of the carboxyl group of L-cysteine as a benzhydryl ester, followed by the methylation of the amino group using diazomethane . The thiol group is then benzylated using benzyl bromide under basic conditions. The overall procedure is efficient and maintains the chiral integrity of the amino acid precursor .
Análisis De Reacciones Químicas
N-methyl-S-benzyl-L-cysteine benzhydryl ester undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-methyl-S-benzyl-L-cysteine benzhydryl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a probe to study the function of cysteine residues in proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-S-benzyl-L-cysteine benzhydryl ester involves its interaction with various molecular targets. The methylated amino group and benzylated thiol group can interact with proteins and enzymes, potentially altering their function. The benzhydryl ester group can be hydrolyzed under physiological conditions, releasing the active compound .
Comparación Con Compuestos Similares
N-methyl-S-benzyl-L-cysteine benzhydryl ester can be compared with other similar compounds, such as:
N-methyl-L-cysteine: Lacks the benzyl and benzhydryl ester groups, making it less lipophilic.
S-benzyl-L-cysteine: Lacks the methyl group on the amino group, affecting its reactivity.
L-cysteine benzhydryl ester: Lacks both the methyl and benzyl groups, making it less complex.
Propiedades
Fórmula molecular |
C24H25NO2S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
benzhydryl (2R)-3-benzylsulfanyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C24H25NO2S/c1-25-22(18-28-17-19-11-5-2-6-12-19)24(26)27-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,25H,17-18H2,1H3/t22-/m0/s1 |
Clave InChI |
PGSWRVADDNIQRY-QFIPXVFZSA-N |
SMILES isomérico |
CN[C@@H](CSCC1=CC=CC=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CNC(CSCC1=CC=CC=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)

![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)




